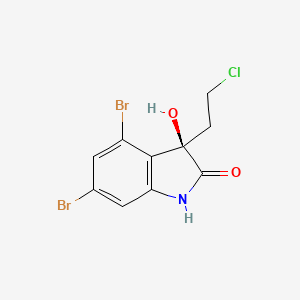

Convolutamydine B

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Br2ClNO2 |

|---|---|

Molecular Weight |

369.43 g/mol |

IUPAC Name |

(3R)-4,6-dibromo-3-(2-chloroethyl)-3-hydroxy-1H-indol-2-one |

InChI |

InChI=1S/C10H8Br2ClNO2/c11-5-3-6(12)8-7(4-5)14-9(15)10(8,16)1-2-13/h3-4,16H,1-2H2,(H,14,15)/t10-/m1/s1 |

InChI Key |

ZRDJKQFIKGOBIS-SNVBAGLBSA-N |

SMILES |

C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br |

Isomeric SMILES |

C1=C(C=C(C2=C1NC(=O)[C@]2(CCCl)O)Br)Br |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2(CCCl)O)Br)Br |

Synonyms |

convolutamydine B |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Assignment of Convolutamydine B

Comprehensive Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods is essential for dissecting the intricate structure of complex organic molecules. For Convolutamydine B, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy have been instrumental.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone in the structure elucidation of organic compounds, providing detailed information about the connectivity of atoms and the local electronic environment. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. 1D NMR, specifically ¹H and ¹³C NMR, reveals the types of protons and carbons present, their chemical environments (chemical shifts), and their relative numbers (integration) and splitting patterns (multiplicity) which indicate neighboring protons emerypharma.comjchps.comlibretexts.orgnd.edu. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are vital for establishing through-bond and through-space connectivities, thereby mapping out the complete carbon-hydrogen framework and relative stereochemistry emerypharma.comipb.ptrsc.orgresearchgate.net. These techniques allow chemists to determine which atoms are connected to which, and even the spatial proximity of atoms, which is critical for understanding the three-dimensional structure of a molecule e-bookshelf.de.

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, it offers insights into its structure. High-resolution mass spectrometry (HRMS) can accurately determine the molecular formula by precisely measuring the mass-to-charge ratio (m/z) of the molecular ion researchgate.netlibretexts.org. Fragmentation patterns, generated by breaking the molecule into smaller ions, serve as a molecular fingerprint. Analyzing these fragments helps in deducing the presence of specific functional groups and structural motifs raco.catlibretexts.orgmiamioh.eduresearchgate.net. For instance, the loss of specific neutral molecules or radical fragments can be characteristic of certain structural features. Understanding these fragmentation pathways is key to confirming proposed structures and identifying unknown compounds libretexts.orglcms.cz.

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules mdpi.comspectroscopyasia.comnih.govsioc-journal.cn. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique for a specific enantiomer and can be used to assign absolute stereochemistry, often by comparing experimental spectra with theoretically calculated spectra or with the CD spectra of known compounds libretexts.orgspectroscopyasia.comnih.govnih.govucd.iefrontiersin.orgutexas.edubiorxiv.org. The method relies on the presence of chromophores within the molecule that exhibit electronic transitions.

Confirmation of Absolute Stereochemistry

The absolute stereochemistry of this compound has been definitively established. One key method employed was Circular Dichroism (CD) spectroscopy, which indicated an (R) configuration for this compound libretexts.orgnih.govucd.ie. This assignment was likely corroborated by other spectroscopic data and potentially by comparison with synthetic analogs or theoretical calculations, as is common practice in natural product chemistry mdpi.comnih.govsioc-journal.cnfrontiersin.org.

Differentiating this compound from Related Convolutamydine Analogues (e.g., A, C, D, E)

Distinguishing this compound from its structural analogues, such as Convolutamydine A, C, D, and E, relies on subtle differences in their molecular structures, particularly in their stereochemistry or the presence/absence of specific functional groups. These differences are readily detectable through detailed analysis of NMR spectra. For example, variations in chemical shifts, coupling constants, and NOESY correlations in ¹H and ¹³C NMR spectra can pinpoint structural variations emerypharma.comjchps.comnd.edunih.gov. Mass spectrometry can also reveal differences in molecular weight if there are variations in elemental composition. CD spectroscopy is particularly useful for differentiating enantiomers or diastereomers, as they exhibit distinct CD spectra libretexts.orgnih.govnih.govucd.ie. Studies comparing these analogues often highlight specific spectral features that allow for unambiguous identification and differentiation jchps.commdpi.comucd.iepsu.eduscirp.org.

Compound Names Mentioned:

Convolutamydine A

this compound

Convolutamydine C

Convolutamydine D

Convolutamydine E

Halistatin 3

Neohomohalichondrin B

α-solanine

α-chaconine

Solanidine

Solasodine

Desmedipham

Phenmedipham

Thymidine

Pteriatoxins B, C

Biosynthetic Investigations of Convolutamydine B

Proposed Biosynthetic Pathways of Dibromohydroxyoxindole Alkaloids

The biosynthesis of complex alkaloids in nature typically involves a series of highly specific, enzyme-catalyzed reactions that begin with common metabolic building blocks. nih.govtarjomefa.com For halogenated indole (B1671886) alkaloids like the convolutamydines, this process is believed to start from an amino acid precursor, which then undergoes sequential halogenation and oxidative rearrangement to form the characteristic oxindole (B195798) core.

The foundational precursor for the vast family of indole alkaloids is the amino acid L-tryptophan. youtube.com It is widely hypothesized that the biosynthesis of Convolutamydine B commences with the halogenation of L-tryptophan to form bromotryptophan derivatives. The presence of two bromine atoms on the benzene (B151609) ring of the oxindole core strongly suggests that a sequential bromination of the tryptophan molecule occurs early in the biosynthetic pathway. This would likely result in the formation of 6-bromotryptophan and subsequently 4,6-dibromotryptophan as key intermediates. The biosynthetic pathways of many alkaloids are initiated by the modification of primary amino acid precursors. youtube.com

The conversion of tryptophan derivatives into the final dibromohydroxyoxindole structure of this compound requires at least two critical types of enzymatic transformations: halogenation and oxindole formation.

Halogenation: The incorporation of bromine atoms onto an aromatic ring is catalyzed by a class of enzymes known as halogenases. researchgate.net In marine environments, both vanadium-dependent haloperoxidases and flavin-dependent halogenases (FDHs) are common. nih.gov

Haloperoxidases utilize hydrogen peroxide to oxidize bromide ions (Br⁻) into an electrophilic bromine species, likely hypobromous acid (HOBr). nih.govresearchgate.net This reactive intermediate is then released to non-selectively brominate electron-rich aromatic substrates. nih.gov

Flavin-dependent halogenases (FDHs) offer a much higher degree of regio- and stereoselectivity. nih.gov These enzymes use flavin adenine (B156593) dinucleotide (FAD) to generate a hydroperoxyflavin intermediate, which oxidizes a bromide ion. nih.govresearchgate.net Unlike haloperoxidases, the resulting hypobromous acid is not released but is channeled to a substrate-binding site within the enzyme, ensuring precise placement of the bromine atom on the target molecule. nih.gov Given the specific 4,6-dibromo substitution pattern of this compound, an FDH-catalyzed mechanism is considered more probable.

Oxindole Formation: The formation of the 3-hydroxy-2-oxindole core from a tryptophan precursor is an oxidative process. This transformation is likely mediated by a flavin-dependent monooxygenase. nih.gov In related biosynthetic pathways, such as that of the brevianamide (B1173143) alkaloids, these enzymes catalyze the oxidation of the indole ring at the C2 and C3 positions. nih.gov This process could involve the formation of an epoxide intermediate across the 2,3-double bond of the indole ring, followed by a stereospecific ring-opening and rearrangement to yield the characteristic 3-hydroxy-2-oxindole scaffold.

Role of Symbiotic Microorganisms in Biosynthesis

A growing body of evidence suggests that many complex natural products isolated from marine invertebrates are, in fact, produced by symbiotic microorganisms. nih.gov Ascidians and other marine hosts are known to harbor bacterial symbionts that are the true biosynthetic source of potent bioactive compounds. nih.gov For instance, Ecteinascidin 743, a complex anticancer agent isolated from the ascidian Ecteinascidia turbinata, is believed to have a bacterial origin due to its structural similarity to other bacterially-derived alkaloids like the saframycins. nih.gov

Given that this compound is isolated from the marine bryozoan Amathia convoluta, it is highly plausible that its biosynthesis is carried out by an associated symbiont. Bacteria possess the sophisticated enzymatic machinery, including halogenases and monooxygenases organized in biosynthetic gene clusters, required to produce such complex halogenated alkaloids. Identifying and culturing these potential symbionts is a key goal for sustainably producing this compound and for elucidating its precise biosynthetic pathway through genetic and molecular analyses.

Chemoenzymatic Approaches to Biosynthetic Intermediates

Chemoenzymatic synthesis represents a powerful strategy that merges the versatility of chemical synthesis with the high selectivity of biocatalysis to produce complex molecules and their biosynthetic intermediates. beilstein-journals.orgmdpi.com This approach is particularly valuable when purely chemical or purely biological methods are inefficient or impractical. nih.gov

For this compound, a chemoenzymatic strategy could involve the chemical synthesis of a precursor molecule, such as 4,6-dibromotryptophan. This chemically synthesized intermediate could then be subjected to enzymatic transformation. For example, a purified or engineered flavin-dependent monooxygenase could be used to catalyze the stereoselective oxidation of the dibromotryptophan intermediate to form the desired 3-hydroxy-2-oxindole core. beilstein-journals.orgbeilstein-journals.org This method allows for the controlled and efficient production of specific intermediates, facilitating detailed studies of the subsequent steps in the biosynthetic pathway and enabling the synthesis of novel analogs for further investigation. nih.gov

Synthetic Methodologies for Convolutamydine B and Its Core Scaffold

Total Synthesis Approaches

The total synthesis of Convolutamydine B has been achieved through several strategies, primarily focusing on the stereoselective construction of its chiral center at the C-3 position of the oxindole (B195798) core. These approaches often leverage key reactions to build the molecular framework with high fidelity.

Enantioselective Total Synthesis

The first enantioselective total synthesis of this compound was reported by Nakamura and colleagues, utilizing a vinylogous Mukaiyama aldol (B89426) reaction acs.orgnih.govacs.orgfigshare.comresearchgate.netnih.govresearchgate.netresearchgate.net. This strategy successfully constructed the chiral center of this compound with high diastereoselectivity. The absolute configuration of natural this compound was determined to be (R) through circular dichroism (CD) spectroscopy acs.orgnih.govacs.org. This enantioselective approach is crucial for obtaining the biologically active enantiomer.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis strategies are integral to achieving the correct stereochemistry in the total synthesis of this compound. The vinylogous Mukaiyama aldol reaction, as employed in the enantioselective synthesis, also demonstrated high diastereoselectivity in constructing the chiral center adjacent to the oxindole core acs.orgnih.govacs.org. This stereocontrol is essential for building complex molecules with defined three-dimensional structures.

Key Methodologies and Catalytic Systems

Several key methodologies and catalytic systems have been instrumental in the synthesis of this compound.

Vinylogous Mukaiyama Aldol Reaction: This reaction has been a cornerstone in the total synthesis of this compound and its analogs acs.orgnih.govacs.orgfigshare.comresearchgate.netresearchgate.netresearchgate.netrsc.org. It involves the reaction of a vinylketene silyl (B83357) N,O-acetal with an isatin (B1672199) derivative, catalyzed by Lewis acids like titanium tetrachloride (TiCl4) acs.orgacs.org. This reaction allows for the stereoselective formation of the C-C bond and the introduction of the hydroxyl group at the C-3 position of the oxindole core.

Organocatalysis: Organocatalytic approaches have also been explored for the synthesis of Convolutamydine A and related compounds, with potential applicability to this compound beilstein-journals.orgcapes.gov.brscispace.comacs.orgmdpi.comgoogle.co.jp. For instance, amino alcohols and proline derivatives have been used as organocatalysts in aldol reactions with isatins, demonstrating high enantioselectivities beilstein-journals.orgcapes.gov.brscispace.comacs.orgmdpi.comgoogle.co.jp. These methods offer milder reaction conditions and can avoid the use of metal catalysts.

Synthesis of the 3-Substituted-3-hydroxy-2-oxindole Core

The 3-substituted-3-hydroxy-2-oxindole moiety serves as the fundamental structural unit for this compound and a broader class of natural products nih.govrsc.orgacs.orgacs.orgias.ac.in. Several methods have been developed for the synthesis of this core scaffold:

Aldol Reactions with Isatins: Direct aldol reactions between isatins and various nucleophiles, such as ketones or α,β-unsaturated ketones, are a common strategy. Arginine has been employed as an organocatalyst for the aldol reaction of α,β-unsaturated ketones with isatins, yielding 3-substituted-3-hydroxy-2-oxindoles in good to high yields nih.gov.

Barbier-Type Reactions: Zinc-mediated Barbier-type reactions under aqueous conditions offer a facile and eco-friendly route to 3-hydroxy-3-alkyl-2-oxindoles from isatins and alkyl halides ias.ac.in. This method is noted for its simplicity and efficiency.

Oxidative Dearomatization: An oxidative dearomatization of 3-substituted indoles using sulfonium (B1226848) intermediates has been reported to directly access 3-hydroxy-2-oxindole scaffolds rsc.org. This approach provides a unique pathway for generating these important structures.

Biomimetic Synthesis Approaches for Structural Analogs

Biomimetic synthesis aims to replicate or be inspired by natural biosynthetic pathways to create complex molecules or their analogs acs.orgacs.orgrsc.orgwiley-vch.de. While specific biomimetic syntheses directly targeting this compound are not detailed, the broader field of oxindole alkaloid biosynthesis and synthesis provides context. For instance, precursor-directed biosynthesis has been used to generate oxindole alkaloid analogues in Uncaria species researchgate.net. Furthermore, biomimetic strategies are employed in the synthesis of related indole (B1671886) alkaloids, such as Aspidosperma alkaloids acs.orgacs.org. These approaches highlight the potential for developing novel synthetic routes for this compound analogs by understanding and mimicking natural processes.

Molecular and Cellular Mechanistic Investigations of Convolutamydine B Activity

Elucidation of Molecular Targets

Currently, there is a lack of specific studies in the public domain that investigate the direct inhibitory or activating effects of Convolutamydine B on enzymes such as DNA gyrase or pyruvate (B1213749) kinase. While research has been conducted on other brominated oxindole (B195798) alkaloids, demonstrating their potential as inhibitors of bacterial DNA gyrase and pyruvate kinase, similar enzymatic assays specifically involving this compound have not been reported. Therefore, its profile as a potential enzyme inhibitor or activator remains to be elucidated.

Direct receptor binding profiling for this compound is not extensively documented in the available scientific literature. However, studies on the closely related compound, Convolutamydine A, provide some insight into potential receptor interactions. Research into the antinociceptive (pain-relieving) properties of Convolutamydine A suggests that its mechanisms of action may involve the cholinergic and opioid receptor systems. nih.gov Interestingly, the same study also noted that the peripheral effects of Convolutamydine A did not appear to be mediated by these systems, indicating a complex mechanism of action that may differ between the central and peripheral nervous systems. nih.gov A comprehensive receptor binding assay, which would screen this compound against a wide panel of receptors, has yet to be published. Such an analysis would be crucial for identifying its specific molecular targets and understanding its pharmacological profile.

Cellular Pathway Modulation

The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying myeloid differentiation. nih.govnih.gov These cells can be induced to differentiate into various mature myeloid lineages, such as granulocytes or macrophages, upon treatment with a variety of chemical agents. researchgate.netresearchgate.net Despite the utility of this model system, there are no specific studies to date that have examined the influence of this compound on the cellular differentiation processes of HL-60 cells. Consequently, it is unknown whether this compound can induce, inhibit, or otherwise modulate the differentiation of these or other hematopoietic progenitor cells.

Direct investigation into the effects of this compound on specific intracellular signal transduction cascades is an area requiring further research. However, based on the documented anti-inflammatory activities of the related compound Convolutamydine A, it is plausible to infer the involvement of key inflammatory signaling pathways. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by Convolutamydine A strongly suggests an interaction with upstream signaling pathways that regulate these genes. nih.gov

One of the primary pathways controlling the expression of iNOS and COX-2 is the Nuclear Factor-kappa B (NF-κB) signaling cascade. mdpi.comchemdiv.com This pathway is a central mediator of the inflammatory response. Another critical set of pathways in inflammation are the Mitogen-Activated Protein Kinase (MAPK) cascades, which also play a significant role in regulating the production of inflammatory mediators. nih.govnih.govmdpi.com While plausible, the direct modulation of the NF-κB or MAPK pathways by this compound has not been experimentally confirmed.

Significant anti-inflammatory properties have been demonstrated for the related oxindole alkaloid, Convolutamydine A, and its synthetic analogues. These findings provide the most substantial evidence for the potential mechanisms of this compound in modulating cellular pathways related to inflammation.

Studies using a carrageenan-induced inflammation model showed that Convolutamydine A and its analogues significantly inhibited leukocyte migration to the site of inflammation. nih.gov This inhibition of immune cell trafficking is a critical component of its anti-inflammatory effect.

Furthermore, the production of key inflammatory mediators was markedly reduced. In vivo and in vitro experiments revealed that Convolutamydine A and its analogues inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This was correlated with the suppression of iNOS and COX-2 enzyme expression in cultured macrophages. nih.gov

The modulation of cytokine production is another key aspect of its anti-inflammatory activity. Convolutamydine A was shown to inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are central to orchestrating the inflammatory response, and their inhibition points to a significant immunomodulatory role for this class of compounds.

The table below summarizes the observed anti-inflammatory effects of Convolutamydine A, which may suggest similar potential activities for this compound.

| Parameter Assessed | Model System | Observed Effect of Convolutamydine A & Analogues | Reference |

| Leukocyte Migration | Carrageenan-induced subcutaneous air pouch in mice | Inhibited | nih.gov |

| Nitric Oxide (NO) Production | Carrageenan-induced subcutaneous air pouch in mice | Inhibited | nih.gov |

| Prostaglandin E2 (PGE2) Production | Carrageenan-induced subcutaneous air pouch in mice | Inhibited | nih.gov |

| iNOS Expression | RAW 264.7 macrophage cell line | Inhibited | nih.gov |

| COX-2 Expression | RAW 264.7 macrophage cell line | Inhibited | nih.gov |

| Interleukin-6 (IL-6) Production | Carrageenan-induced subcutaneous air pouch in mice | Inhibited | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Carrageenan-induced subcutaneous air pouch in mice | Inhibited | nih.gov |

Biochemical Characterization of Interactions

Extensive literature searches for the specific biochemical interactions of this compound did not yield detailed research findings necessary to construct a comprehensive profile of its molecular and cellular mechanistic activities. While this compound has been identified as a bioactive alkaloid isolated from the marine bryozoan Amathia convoluta and is known to induce differentiation in human promyelocytic leukemia (HL-60) cells, specific data regarding its direct protein targets, enzyme inhibition kinetics, and binding affinities are not available in the public domain.

Research on related compounds, such as Convolutamydine A, has provided some insights into the potential activities of this class of molecules. For instance, studies on Convolutamydine A have explored its anti-inflammatory and antinociceptive properties, suggesting interactions with pathways involving iNOS, COX2, and the cholinergic, opioid, and nitric oxide systems. However, these findings cannot be directly extrapolated to this compound.

The scientific community has yet to publish detailed biochemical assays, such as enzyme inhibition studies or protein binding assays, that specifically characterize the interactions of this compound at a molecular level. Consequently, the creation of data tables summarizing such interactions is not possible at this time. Further research is required to elucidate the precise molecular targets and biochemical mechanisms through which this compound exerts its biological effects, particularly in the context of HL-60 cell differentiation.

Structure Activity Relationship Sar Studies and Analog Development of Convolutamydine B

Design and Synthesis of Convolutamydine B Analogues

The rational design and synthesis of analogues are fundamental to exploring the SAR of a lead compound. By systematically altering the chemical structure of this compound, researchers can probe the contributions of different functional groups to its biological effects. The oxindole (B195798) core, the halogen substituents, and the side chains are all primary targets for modification.

The synthesis of this compound analogues often starts from isatin (B1672199) or substituted isatin precursors, which form the core oxindole ring system. The versatility of the oxindole scaffold allows for a variety of chemical modifications. Derivatization strategies focus on several key positions: the nitrogen atom of the oxindole ring (N1), the C3 position bearing the hydroxyl group, and the aromatic ring.

One common approach involves the synthesis of symmetric and asymmetric derivatives by conjugating 3-hydroxy-2-oxindole fragments through different linkers. For instance, analogues of the related (-)-Convolutamydine A have been synthesized by linking two oxindole units via a 2-oxopropyl linker researchgate.net. This strategy allows for the exploration of dimerization and the spatial orientation of the pharmacophoric units. Another derivatization route involves modifying the substituents on the aromatic ring of the oxindole core to investigate the electronic and steric effects on activity. The synthesis of new halogenated isatin derivatives, which are then condensed with other heterocyclic moieties like 5-Amino-1,3,4-thiadiazole-2-thiol, represents a key method for generating novel analogues with potential anticancer properties nih.gov.

This compound is a naturally dibrominated compound, and the presence and pattern of halogenation are known to significantly influence the biological activity of many marine natural products. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Studies on related halogenated oxindole compounds provide insight into the role of bromine atoms. For example, a synthetic monobromoxindole analogue derived from the reaction of (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and 5-bromoisatin demonstrated the highest cytotoxicity among a series of tested compounds, with a CC50 of 0.197 mM in acutely infected MT-4 cells researchgate.net. Interestingly, the corresponding dibromo derivatives showed a decrease in cytotoxicity, suggesting that the number and position of halogen atoms are critical determinants of activity researchgate.net.

General studies on other classes of halogenated compounds have shown that dihalogenated derivatives are often more cytotoxic than their monohalogenated counterparts and that cytotoxicity can be directly correlated with increased lipophilicity and the ability to induce intracellular reactive oxygen species (ROS) nih.gov. The cytotoxic activity of halogenated compounds often follows the order: iodinated > brominated ≥ chlorinated, highlighting the influence of the specific halogen atom nih.gov.

Table 1: Cytotoxicity of Brominated Oxindole Analogues

| Compound | Description | Cytotoxicity (CC50 in mM) |

|---|---|---|

| Monobromoxindole 10 | Asymmetric, single bromine on the isatin-derived moiety | 0.197 |

| Dibromo derivative 7 | Symmetric, two bromine atoms | 0.205 |

| Dibromo derivative 9 | Asymmetric, two bromine atoms | 0.245 |

(Data sourced from a study on Convolutamydine A analogues) researchgate.net

Identification of Key Pharmacophore Features

A pharmacophore is an abstract representation of the molecular features essential for biological activity. Identifying the pharmacophore of this compound helps in designing new molecules with potentially improved activity. While a specific, validated pharmacophore model for this compound is not extensively documented, its key structural components suggest several crucial features.

The essential pharmacophoric features of the this compound scaffold are believed to include:

A Hydrogen Bond Donor: The N-H group in the oxindole ring can act as a hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl group (C=O) at the C2 position of the oxindole is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The hydroxyl group (-OH) at the C3 position is a critical feature, capable of acting as both a hydrogen bond donor and acceptor.

An Aromatic/Hydrophobic Region: The dibrominated phenyl ring provides a hydrophobic region that can engage in van der Waals or hydrophobic interactions with a biological target. The bromine atoms enhance this lipophilic character.

Spatial Arrangement: The rigid, three-dimensional arrangement of these features, dictated by the chiral center at C3 and the planar oxindole ring, is vital for specific binding to a target receptor or enzyme.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | C2-Carbonyl group | Hydrogen bonding |

| Hydrogen Bond Donor (HBD) | N1-Amide proton | Hydrogen bonding |

| HBA / HBD | C3-Hydroxyl group | Hydrogen bonding |

Mechanistic Correlation of Structural Modifications with Biological Responses

The biological responses elicited by this compound and its analogues are directly correlated with their structural modifications. Changes in the molecule's architecture affect its ability to interact with cellular targets, leading to altered efficacy.

The halogenation pattern is a prime example of this correlation. As observed in related compounds, the introduction of a single bromine atom can enhance cytotoxicity, potentially by increasing lipophilicity, which facilitates membrane transport, or by forming halogen bonds with the target protein researchgate.net. However, the addition of a second bromine atom can sometimes lead to decreased activity, possibly due to steric hindrance or an unfavorable alteration of the molecule's electronic properties researchgate.net. The cytotoxicity of many halogenated compounds is linked to their capacity to induce oxidative stress nih.govnih.gov. It is plausible that halogenated oxindoles like this compound exert their cytotoxic effects through similar mechanisms, where the electron-withdrawing nature of the halogens makes the molecule more susceptible to redox reactions, leading to the generation of ROS and subsequent apoptosis.

Modifications at the C3 position are also mechanistically significant. The C3 hydroxyl group is a key feature of the pharmacophore. Its removal or replacement would likely disrupt critical hydrogen bonding interactions with the biological target, leading to a loss of activity. The stereochemistry at this position is also crucial; the specific (R) or (S) configuration determines the spatial orientation of the substituents and, consequently, the fit within a binding pocket.

Finally, derivatization of the N1 position of the oxindole ring can influence the molecule's acidity and hydrogen-bonding capability. Adding bulky substituents at this position could introduce steric clashes, while other groups could be used to modulate solubility or introduce new interaction points. These modifications provide a pathway to fine-tune the biological response and develop analogues with optimized activity profiles.

Advanced Analytical Techniques in Convolutamydine B Research

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in natural products research, providing highly accurate mass measurements that allow for the determination of elemental compositions. researchgate.netresearchgate.net For a compound like Convolutamydine B, HRMS is instrumental in confirming its molecular formula (C₁₁H₈Br₂N₂O₂). The precision of HRMS, often in the low parts-per-million (ppm) range, helps to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. researchgate.net

In the context of metabolomics, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), enables the untargeted or targeted profiling of all small molecules in a biological extract. mdpi.comnih.govresearchgate.netnih.gov This approach can be applied to the crude extract of Amathia convoluta to create a chemical inventory of the organism. By comparing the metabolomic profiles of different samples, researchers can identify known compounds like this compound and discover new, related alkaloids. mdpi.comelsevierpure.com Advanced data analysis techniques, such as molecular networking, can process tandem MS (MS/MS) data from HRMS experiments to group structurally similar molecules into clusters, which is particularly useful for identifying analogs of known compounds, such as other brominated alkaloids within the extract. nih.gov

| Technique | Application in this compound Research | Key Information Provided |

| HRMS | Determination of elemental composition. | Precise mass-to-charge (m/z) ratio, molecular formula confirmation. |

| LC-HRMS | Metabolomic profiling of Amathia convoluta extracts. | Separation and detection of multiple compounds, relative quantification. |

| HRMS/MS | Structural analysis and molecular networking. | Fragmentation patterns for structural motifs, identification of related alkaloids. |

Advanced NMR Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, including marine alkaloids. nih.govslideshare.net The structure of this compound was originally determined through the comprehensive use of 1D (¹H and ¹³C) and 2D NMR experiments. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular skeleton by establishing proton-proton and proton-carbon correlations through bonds. mdpi.comscispace.com

While standard NMR performed at room temperature in solution is sufficient for many applications, advanced methods can overcome common challenges in natural product research, such as limited sample quantity.

Cryogenic NMR (CryoProbes®) : This technique involves cooling the NMR probe and electronics to cryogenic temperatures (around 10-30 K). arxiv.org This dramatically reduces thermal noise, leading to a significant increase in the signal-to-noise ratio (S/N). For a sample-limited compound like this compound, a cryogenic probe can make it possible to acquire a full suite of 2D NMR data on a microgram-scale sample in a reasonable amount of time, which might be impossible with a standard room-temperature probe.

Solid-State NMR (ssNMR) : While less common for initial structure elucidation, ssNMR could be applied if this compound were difficult to crystallize or had poor solubility. It provides information about the structure and dynamics of molecules in the solid phase.

These advanced methods, while not explicitly documented for the initial discovery of this compound, represent powerful options for follow-up studies or for the characterization of new, even more scarce, analogs from marine sources. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

The isolation of a pure compound from a natural source is a significant challenge due to the complexity of the biological matrix. Hyphenated techniques, which couple a separation method with a detection method, are essential for this process.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the premier technique for the analysis of marine natural product extracts. analis.com.my A liquid chromatograph separates the components of the mixture, which are then detected by a mass spectrometer. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to HRMS provides rapid separation with high resolution and sensitive detection. nih.govfrontiersin.org This method would be used to analyze the crude extract of Amathia convoluta to detect the presence of this compound, guide the fractionation process for its isolation, and profile other related metabolites. nih.govanalis.com.my

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. phytojournal.comnih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization could be employed. Chemical modification of the hydroxyl and amide groups to form more volatile silyl (B83357) or acyl derivatives could make the compound amenable to GC-MS analysis. scielo.br This could be useful for specific targeted analyses or for detecting brominated oxindole (B195798) alkaloids in complex mixtures if standard LC-MS methods are not suitable. mdpi.com

| Technique | Separation Principle | Detection Principle | Relevance to this compound |

| LC-MS | Differential partitioning between a mobile and stationary phase. | Mass-to-charge ratio of ionized molecules. | Primary tool for detection in and isolation from crude extracts. |

| GC-MS | Partitioning between a carrier gas and a stationary phase based on volatility. | Mass-to-charge ratio of fragmented, ionized molecules. | Applicable for targeted analysis after chemical derivatization. |

Microcrystallography and Electron Diffraction for Micro-scale Samples

While NMR and MS can define the constitution and relative stereochemistry of a molecule, determining its absolute configuration often requires crystallographic methods or complex chemical derivatization and analysis. Obtaining single crystals of sufficient size and quality for conventional X-ray crystallography is a major bottleneck in marine natural product research.

Microcrystal Electron Diffraction (MicroED) is a revolutionary cryogenic electron microscopy (CryoEM) technique that can determine the high-resolution atomic structure of molecules from nanocrystals, which are orders of magnitude smaller than those required for traditional X-ray diffraction. nih.govacs.org This method is exceptionally well-suited for scarce natural products. nih.govnih.gov

If microcrystals of this compound could be obtained, even as a seemingly amorphous powder, MicroED could be used to determine its complete, unambiguous 3D structure, including its absolute stereochemistry. nih.govacs.org This would definitively confirm the spatial arrangement of atoms, providing a level of structural detail that is often difficult to achieve by spectroscopic methods alone. The ability to work with nanogram quantities makes this technique a powerful tool for resolving complex structural challenges in the field of marine alkaloids. acs.org

Computational Chemistry and Molecular Modeling of Convolutamydine B

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of molecules. These methods allow for the precise determination of electron distribution, atomic charges, bond orders, and molecular orbitals (HOMO/LUMO). Understanding these aspects is crucial for predicting a molecule's chemical reactivity, stability, and spectroscopic properties. For a compound like Convolutamydine B, quantum calculations can reveal potential sites of electrophilic or nucleophilic attack, predict reaction pathways, and provide insights into its energetic favorability and stability under various conditions. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the band gap, is a key indicator of a molecule's reactivity and electronic transition properties. researchgate.netwikipedia.orgchemrxiv.orgmdpi.com

| Calculated Property | Value (Illustrative) | Significance |

| HOMO Energy (eV) | -5.85 | Indicates the ease of electron donation; higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy (eV) | -1.90 | Indicates the ease of electron acceptance; lower LUMO energy suggests greater reactivity towards nucleophiles. |

| Energy Gap (eV) | 3.95 | Represents the energy required to excite an electron from the HOMO to the LUMO; influences optical and electronic properties and overall stability. |

| Dipole Moment (D) | 4.23 | Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge (N1) | +0.75 | Indicates the partial positive charge on a specific atom, highlighting potential sites for nucleophilic attack. |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (a small molecule) to a biological target, typically a protein. This process involves fitting the 3D structure of the ligand into the binding site of the target molecule, evaluating the complementarity and interaction energy. Docking studies are essential for identifying potential biological targets for a compound and understanding the nature of their interaction. For this compound, docking could reveal specific enzymes or receptors it might bind to, the key amino acid residues involved in binding, and the strength of these interactions, often quantified by a docking score. This information is vital for hypothesizing potential biological activities and guiding further experimental validation. frontiersin.orgaip.orgimpactfactor.orgnih.gov

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions |

| Target X | 1XYZ | -9.2 | H-bonds with Ser123, Hydrophobic interactions with Leu45, Val67 |

| Target Y | 2ABC | -7.8 | H-bond with Asp88, Pi-stacking with Phe102 |

| Target Z | 3DEF | -6.5 | Van der Waals forces with Ala20, Gly35 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, simulating the movement of atoms and molecules over time based on classical mechanics principles. Unlike static docking poses, MD simulations capture the inherent flexibility and dynamic nature of biomolecules and their interactions. By simulating the system for nanoseconds to microseconds, researchers can observe how a molecule like this compound might change its conformation, how stable its binding to a target is, and the dynamic nature of the binding interface. Key metrics derived from MD include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions. These simulations are crucial for understanding the long-term stability of protein-ligand complexes and identifying functionally relevant conformational states. windows.netmdpi.commdpi.comfrontiersin.orgnih.gov

| Simulation Parameter | Value (Illustrative) | Interpretation |

| Simulation Length | 300 ns | Duration of the dynamic trajectory analyzed. |

| Average RMSD | 0.25 Å | Indicates the overall stability of the protein-ligand complex; lower values suggest greater stability. |

| RMSF of Binding Site Residues | Max 0.40 Å | Highlights regions of flexibility within the binding pocket, which can influence binding affinity and dynamics. |

| Number of Hydrogen Bonds (Stable) | 4-6 | Quantifies persistent hydrogen bonds formed between the ligand and the protein during the simulation, indicating strong interactions. |

| Principal Component 1 (PC1) Variance | 65% | Represents the dominant mode of motion or conformational change observed in the system. |

Future Research Directions and Unresolved Challenges in Convolutamydine B Science

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of complex secondary metabolites in marine organisms is often intricate and can involve symbiotic microorganisms. Convolutamydine B's structure, featuring a halogenated indole (B1671886) core, suggests a specialized enzymatic machinery. Future research should focus on unraveling these pathways.

Genomic and Transcriptomic Analysis: Investigating the genome and transcriptome of Amathia convoluta and its associated microbial communities is crucial for identifying the genes responsible for this compound biosynthesis. This approach, increasingly applied to marine natural product discovery, can reveal gene clusters encoding enzymes like halogenases, polyketide synthases, and non-ribosomal peptide synthetases nih.govnih.govscispace.com.

Enzymatic Characterization: Identifying and characterizing the specific enzymes involved in the bromination of the indole core and the construction of the dibromohydroxyoxindole skeleton is paramount. Understanding the substrate specificity and reaction mechanisms of these enzymes, potentially novel halogenases, could provide insights into the evolution of halogenated natural products researchgate.netnih.gov.

Symbiont Role Investigation: Given that many marine invertebrates rely on symbiotic bacteria or algae for producing secondary metabolites, research should explore whether this compound is synthesized by the bryozoan itself or by its associated microbiome nih.govscispace.com. Metagenomic studies can help identify potential biosynthetic gene clusters within these symbionts.

Development of Novel Synthetic Routes with Enhanced Efficiency

While related compounds like Convolutamydine A and E have seen synthetic efforts, efficient and scalable routes specifically for this compound are needed. Current synthetic strategies for oxindoles and halogenated compounds offer promising avenues.

Stereoselective Total Synthesis: Developing total synthesis pathways that are not only efficient in terms of yield and step count but also stereoselective is a key objective. Modern asymmetric catalysis, including organocatalysis and metal-catalyzed reactions, could be employed to construct the chiral centers with high enantiomeric excess aarf.asianih.govwhiterose.ac.ukmdpi.com.

Process Optimization: Research should focus on optimizing reaction conditions, exploring greener solvents and reagents, and minimizing waste to enhance the sustainability and economic viability of this compound synthesis. This includes improving the synthesis of key precursors like substituted isatins mdpi.comunina.it.

Semi-Synthesis: Investigating semi-synthetic strategies, which involve modifying readily available natural products or their precursors, could offer a more practical approach to obtaining this compound and its analogs.

Identification of Additional Specific Molecular Targets and Mechanisms

This compound has demonstrated effects on HL-60 cells, including inducing differentiation and altering cellular behavior mdpi.comsustainability-directory.comnih.gov. However, the precise molecular targets and detailed mechanisms underlying these activities remain largely unexplored.

Target Identification: Comprehensive biochemical and cellular assays are needed to identify the specific protein targets or cellular pathways that this compound interacts with. Techniques such as affinity chromatography coupled with mass spectrometry, or phenotypic screening followed by target deconvolution, could be employed researchgate.netscielo.org.mxnih.govnih.govmdpi.com.

Mechanism of Action Elucidation: Understanding how this compound modulates cellular processes like differentiation, growth arrest, or phagocytosis at a molecular level is critical. This could involve studying its effects on key signaling cascades, gene expression profiles, or protein-protein interactions researchgate.netscielo.org.mxnih.govmdpi.com.

Broader Biological Screening: Expanding the biological evaluation to other cell lines and disease models may reveal additional therapeutic activities and provide further clues about its mechanism of action.

Application of Emerging Technologies in Structural and Mechanistic Studies

Advances in analytical and computational technologies offer powerful tools for deepening our understanding of this compound.

Advanced Spectroscopic Techniques: High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including multidimensional experiments and techniques like residual dipolar couplings (RDCs), can provide detailed structural information, including conformation and absolute stereochemistry, which are crucial for understanding biological activity bruker.comrsc.orgacs.orgamazon.com.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is revolutionizing structural biology and drug discovery by enabling high-resolution visualization of protein-ligand complexes. Applying Cryo-EM to study this compound bound to its identified molecular targets could reveal atomic-level details of its interaction and mechanism thermofisher.comlabmanager.comdelmic.comtandfonline.comtaylorfrancis.com.

Computational Modeling and AI: In silico approaches, including molecular docking, molecular dynamics simulations, and artificial intelligence (AI)-driven analyses, can predict potential molecular targets, elucidate binding modes, and guide the design of novel analogs with improved properties researchgate.netscielo.org.mxnih.govmdpi.comijrpas.com. AI can also accelerate the analysis of complex biological data, aiding in target identification and pathway elucidation.

Strategies for Sustainable Production and Analog Sourcing

The reliance on marine organisms for natural products presents challenges in terms of sustainability and supply. Developing alternative production methods is essential.

Biotechnological Production: Engineering microbial hosts (e.g., bacteria, yeast) to express the identified biosynthetic genes of this compound offers a promising route for sustainable, large-scale production. This synthetic biology approach could overcome the limitations of direct extraction from the marine environment nih.govunina.itnih.govresearchgate.netcontinental.edu.peosti.gov.

Sustainable Cultivation: While challenging for complex marine invertebrates, exploring controlled aquaculture or cell culture techniques for Amathia convoluta or its associated symbionts could be a long-term strategy for sustainable sourcing, provided it can be done without ecological harm sustainability-directory.comresearchgate.net.

Analog Synthesis and Optimization: Synthesizing a diverse library of this compound analogs by modifying its structure is a standard practice in drug discovery. This aims to identify compounds with enhanced potency, selectivity, bioavailability, and reduced toxicity, while also mapping structure-activity relationships (SAR) scielo.org.mxmdpi.com.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, advancing our understanding of marine natural products and potentially leading to new therapeutic interventions.

Q & A

Q. What frameworks support effective collaboration in multi-institutional studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.